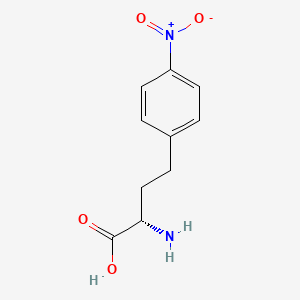

(S)-4-Nitro-homophenylalanine

Overview

Description

(S)-4-Nitro-homophenylalanine (4-NHP) is an analog of the naturally occurring amino acid phenylalanine that has been used in scientific research for many years. It has been used as a substrate for many biochemical and physiological studies, as well as for the development of novel drugs and therapies. 4-NHP has been studied for its ability to block certain enzyme activities and its potential as a therapeutic agent for a variety of medical conditions.

Scientific Research Applications

Protein Structure and Dynamics Analysis

(S)-4-Nitro-homophenylalanine, particularly its variant L-4-nitrophenylalanine, has been utilized as an infrared (IR) probe for analyzing local protein environments. For instance, in a study by Smith et al. (2011), L-4-nitrophenylalanine was incorporated into the superfolder green fluorescent protein (sfGFP), demonstrating its sensitivity to different protein environments and isotopic labeling. This application highlights its utility in nonintrusive, site-specific analysis of protein structures and dynamics (Smith et al., 2011).

Chiral Derivatizing Agent for Amino Acid Analysis

(S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester, a derivative of (S)-4-Nitro-homophenylalanine, has been used as a chiral derivatizing agent. Péter et al. (2000) demonstrated its application in the resolution of proteinogenic amino acid enantiomers using high-performance liquid chromatography (HPLC), showcasing its potential in analytical chemistry (Péter et al., 2000).

Biocatalysis in Pharmaceutical Intermediate Production

L-Homophenylalanine, a nonproteinogenic amino acid related to (S)-4-Nitro-homophenylalanine, is used in the production of pharmaceutical intermediates, such as angiotensin-converting enzyme inhibitors. Ahmad et al. (2009) reviewed the biocatalytic synthesis of L-homophenylalanine, emphasizing its role in green chemistry and sustainable biotransformation processes (Ahmad et al., 2009).

Studying Vibrational Energy Transfer in Peptides

4-Nitrophenylalanine variants, due to their unique vibrational properties, have been explored as probes for studying heat transfer in peptides. Haiser et al. (2011) used femtosecond IR-pump-IR-probe experiments to monitor the response of selected IR absorption bands in Fmoc-nitrophenylalanine, providing insights into the coupling and energy redistribution processes in peptides (Haiser et al., 2011).

properties

IUPAC Name |

(2S)-2-amino-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRIJQHXHLYYBA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Nitro-homophenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)

![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)

![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)

![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)

![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)

![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)